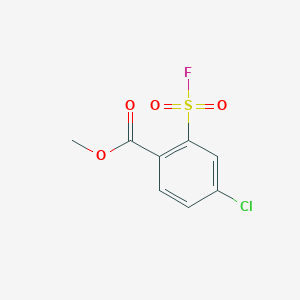

Methyl 4-chloro-2-(fluorosulfonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-chloro-2-fluorosulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJDNRSOQOOQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Synthetic Methodologies for Methyl 4 Chloro 2 Fluorosulfonyl Benzoate and Cognate Analogs

Retrosynthetic Dissection of the Target Compound's Molecular Architecture

A retrosynthetic analysis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate reveals a logical pathway for its synthesis. The primary disconnection is at the sulfur-fluorine bond, identifying the corresponding sulfonyl chloride, Methyl 4-chloro-2-(chlorosulfonyl)benzoate, as a key precursor. This sulfonyl chloride can be accessed from a suitable aromatic amine, such as methyl 2-amino-4-chlorobenzoate, through a Sandmeyer-type reaction. The methyl ester functionality can be introduced either before or after the formation of the sulfonyl chloride. The starting material for this synthetic sequence can be a readily available halogenated benzoic acid, like 4-chloro-2-aminobenzoic acid. This retrosynthetic strategy provides a clear and practical roadmap for the laboratory synthesis of the target compound.

Strategic Synthesis of Precursor Intermediates

The successful synthesis of this compound hinges on the efficient preparation of several key precursor intermediates. This section details the derivatization of halogenated benzoic acids, the formation of the pivotal aryl sulfonyl chloride intermediate, and the final selective fluorination of the sulfonyl moiety.

The synthesis of the target molecule and its analogs often begins with commercially available halogenated benzoic acids. These starting materials can be strategically derivatized to introduce the necessary functional groups for subsequent transformations.

One key starting material is 4-chloro-2-aminobenzoic acid . A crucial first step is the esterification of the carboxylic acid to form the corresponding methyl ester, methyl 2-amino-4-chlorobenzoate. This protects the carboxylic acid and sets the stage for the subsequent diazotization and Sandmeyer reaction. google.com

Another relevant precursor is 4-chloro-2-fluorobenzoic acid . This compound can be synthesized from 4-chloro-2-fluorotoluene (B1583580) through oxidation. mdpi.com The derivatization of 4-chloro-2-fluorobenzoic acid can also be a viable route for creating analogs of the target compound.

Table 1: Derivatization of Halogenated Benzoic Acid Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-chloro-2-aminobenzoic acid | Methanol, Sulfuric acid (catalyst), Reflux | Methyl 2-amino-4-chlorobenzoate | Not specified |

The formation of an aryl sulfonyl chloride is a critical step in the synthesis of the target compound. The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into a sulfonyl chloride. acs.orgnih.gov In the case of this compound, the precursor, methyl 2-amino-4-chlorobenzoate, is converted to its diazonium salt, which then reacts with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield Methyl 4-chloro-2-(chlorosulfonyl)benzoate. google.com

The reaction proceeds by diazotizing the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then introduced to a solution of sulfur dioxide in a suitable solvent, with a copper(I) salt catalyst to facilitate the introduction of the sulfonyl chloride group. rsc.org

Table 2: Synthesis of Methyl 4-chloro-2-(chlorosulfonyl)benzoate

| Starting Material | Reagents and Conditions | Product |

|---|

The final step in the synthesis of this compound is the selective conversion of the sulfonyl chloride to a sulfonyl fluoride (B91410). This halogen exchange reaction can be achieved using various fluorinating agents. acs.org

Commonly used reagents include alkali metal fluorides such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The reaction is typically carried out in a suitable solvent, and the efficiency can often be improved by the use of a phase-transfer catalyst, such as 18-crown-6, which helps to solubilize the fluoride salt in the organic phase. acs.orgchemicalbook.com More modern and milder fluorinating agents have also been developed, offering improved yields and substrate scope. numberanalytics.com

Table 3: Selective Fluorination of Aryl Sulfonyl Chlorides

| Sulfonyl Chloride | Fluorinating Agent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Arenesulfonyl Chloride | KF | 18-crown-6, Acetonitrile, Room Temperature | Arenesulfonyl Fluoride | Excellent acs.org |

| Arenesulfonyl Chloride | KHF₂ | Aqueous solution | Arenesulfonyl Fluoride | Not specified acs.org |

Optimization of Reaction Conditions and Catalyst Systems in Aromatic Sulfonyl Fluoride Synthesis

The efficiency of aromatic sulfonyl fluoride synthesis can be significantly influenced by the reaction conditions and the choice of catalyst. Optimization of these parameters is crucial for achieving high yields and purity.

For the fluorination step, the selection of the fluorinating agent and catalyst is paramount. While simple fluoride salts are cost-effective, their reactivity can be limited by their low solubility in organic solvents. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can dramatically improve the reaction rate and yield by facilitating the transport of the fluoride anion into the organic phase. mdpi.comnumberanalytics.com The optimization of catalyst loading, temperature, and reaction time are all important considerations for developing an efficient and scalable process.

Table 4: Catalyst Systems in Aromatic Sulfonyl Fluoride Synthesis

| Reaction Type | Catalyst | Role of Catalyst | Key Optimization Parameters |

|---|---|---|---|

| Sandmeyer Reaction | Copper(I) salts (e.g., CuCl) | Facilitates the conversion of the diazonium salt to the sulfonyl chloride. nih.gov | Temperature, solvent, concentration of reagents. |

| Halogen Exchange | Phase-Transfer Catalysts (e.g., 18-crown-6, Quaternary Ammonium Salts) | Increases the solubility and reactivity of the fluoride source in the organic phase. chemicalbook.comnumberanalytics.com | Catalyst loading, choice of fluoride source, solvent, temperature. |

Innovative Approaches in the Construction of Fluorinated Aromatic Systems

Beyond the classical methods described above, several innovative approaches for the synthesis of fluorinated aromatic compounds, including sulfonyl fluorides, have emerged in recent years. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. nih.gov

Photocatalysis has been utilized to generate sulfonyl radicals from various precursors, which can then be trapped with a fluorine source. rsc.orgmdpi.com For example, iridium-based photocatalysts can be used to activate substrates under visible light irradiation, leading to the formation of the desired sulfonyl fluoride. acs.orgnih.gov

Electrochemical methods provide another powerful tool for the synthesis of fluorinated aromatics. researchgate.net Electrochemical fluorosulfonylation can be achieved by the anodic oxidation of a suitable sulfur-containing substrate in the presence of a fluoride source. rsc.orggoogle.com These methods avoid the need for stoichiometric chemical oxidants, making them more environmentally friendly.

Transition metal-catalyzed reactions continue to be an active area of research for the construction of C-F and S-F bonds. Catalysts based on palladium, copper, and other transition metals have been developed for the direct fluorination of aromatic C-H bonds or the cross-coupling of aryl halides with a fluorinating agent.

Table 5: Innovative Synthetic Approaches to Aromatic Sulfonyl Fluorides

| Method | Key Features | Example Catalyst/Reagent |

|---|---|---|

| Photocatalysis | Mild reaction conditions, visible light activation, radical-based transformations. | Iridium(III) photocatalysts, organic dyes. rsc.orgacs.org |

| Electrochemistry | Avoids stoichiometric oxidants, can be performed at room temperature. researchgate.net | Graphite/stainless steel electrodes, organic mediators. google.com |

| Transition Metal Catalysis | High selectivity, broad substrate scope, direct C-H functionalization. | Palladium complexes, Copper salts. |

Mechanistic Investigations and Computational Elucidation of Methyl 4 Chloro 2 Fluorosulfonyl Benzoate Reactions

Detailed Reaction Mechanism Studies in Synthetic Transformations

The synthetic transformations involving Methyl 4-chloro-2-(fluorosulfonyl)benzoate are primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group on the aromatic ring. For this compound, both the chloro and fluorosulfonyl groups can potentially act as leaving groups. The reaction generally proceeds through a two-step addition-elimination mechanism.

The process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The presence of strong electron-withdrawing groups, such as the fluorosulfonyl (-SO₂F) and the methoxycarbonyl (-COOCH₃) groups, is crucial as they activate the ring towards nucleophilic attack. These groups delocalize the negative charge of the intermediate, thereby stabilizing it. This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The nature of the leaving group is also a significant factor; in nucleophilic aromatic substitution, fluoride (B91410) is often a better leaving group than chloride. masterorganicchemistry.com

Recent studies in computational and experimental chemistry have also brought to light the possibility of a concerted SNAr (cSNAr) mechanism, which bypasses the formation of a stable Meisenheimer intermediate. nih.govresearchgate.net In this concerted pathway, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.govresearchgate.net The favorability of a stepwise versus a concerted mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. researchgate.net For instance, reactions with more electron-rich aromatic systems are more likely to proceed via a concerted mechanism. researchgate.net

Impact of Molecular Structure and Electronic Distribution on Reactivity and Selectivity

The fluorosulfonyl group at the C2 position and the chloro group at the C4 position, both electron-withdrawing, significantly influence the electronic landscape of the molecule. The methoxycarbonyl group at the C1 position further contributes to the electron deficiency of the ring. This electron-poor nature of the aromatic ring is a prerequisite for nucleophilic aromatic substitution. masterorganicchemistry.com

The regioselectivity of nucleophilic attack is directed by the positions of these activating groups. Electron-withdrawing substituents exert their influence most strongly at the ortho and para positions relative to their location. In the case of this compound, the fluorosulfonyl group at C2 activates the C1 (bearing the methoxycarbonyl group) and C3 positions. The chloro group at C4 activates the C3 and C5 positions. This differential activation can lead to competition between different reaction pathways and the formation of various products depending on the nature of the attacking nucleophile and the reaction conditions.

Steric hindrance can also play a role in directing the outcome of the reaction. Bulky nucleophiles may face difficulty in approaching sterically crowded positions on the ring, thus favoring attack at less hindered sites. The interplay between electronic effects and steric factors ultimately governs the selectivity of the synthetic transformations involving this compound.

Application of Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for gaining deep mechanistic insights into the reactions of this compound. indexcopernicus.com These computational methods allow for the detailed exploration of reaction pathways, the characterization of transition states, and the prediction of reaction outcomes. indexcopernicus.comnih.gov

By employing DFT methods with appropriate basis sets, such as B3LYP/6-311G+(d,p), researchers can model the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification of intermediates, such as the Meisenheimer complex, and the calculation of their relative stabilities. Furthermore, the transition state structures for both the formation of the intermediate and the elimination of the leaving group can be located and characterized. nih.gov The calculated activation energies (energy barriers) for these steps provide a quantitative measure of the reaction kinetics and can help to identify the rate-determining step. nih.gov

Table 1: Representative Data from a Hypothetical Quantum Chemical Analysis

| Parameter | Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides information on the molecule's polarity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another valuable application of quantum chemical calculations. nih.gov The energy and distribution of the LUMO can indicate the most likely sites for nucleophilic attack on the this compound molecule. indexcopernicus.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the electron-rich and electron-poor regions of the molecule. nih.gov These maps provide a visual guide to where nucleophiles (which are attracted to positive potential) and electrophiles (which are attracted to negative potential) are most likely to interact with the substrate. indexcopernicus.com

Through transition state analysis, it is possible to distinguish between a stepwise SNAr mechanism and a concerted cSNAr mechanism. nih.gov For a stepwise reaction, two distinct transition states corresponding to the addition and elimination steps would be identified, along with a stable intermediate. In contrast, a concerted reaction would be characterized by a single transition state connecting the reactants directly to the products. nih.gov These computational investigations provide a level of detail that is often difficult to obtain through experimental methods alone, offering a powerful complementary approach to understanding the complex reactivity of this compound. numberanalytics.com

Exploration of Methyl 4 Chloro 2 Fluorosulfonyl Benzoate As a Strategic Building Block in Complex Molecule Synthesis

Contribution to the Synthesis of Diverse Heterocyclic Frameworks

While specific examples detailing the use of Methyl 4-chloro-2-(fluorosulfonyl)benzoate in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, the reactivity of its functional groups suggests a significant potential for such applications. The sulfonyl fluoride (B91410) moiety is a key functional group that can readily react with a variety of nucleophiles, making it a valuable tool for constructing heterocyclic rings.

The sulfonyl fluoride group can undergo nucleophilic substitution with binucleophilic reagents, such as compounds containing both an amine and a hydroxyl or thiol group, to form fused heterocyclic systems. For instance, reaction with 2-aminophenols or 2-aminothiophenols could lead to the formation of benzoxazole (B165842) or benzothiazole (B30560) derivatives, respectively. Similarly, reactions with hydrazides could yield various triazole or thiadiazole structures. The robust nature of the S-F bond allows for these reactions to be performed under controlled conditions, often with high selectivity.

Furthermore, the chloro and methyl ester groups can be utilized in subsequent cyclization steps. For example, after the initial reaction at the sulfonyl fluoride site, the chloro group can participate in palladium-catalyzed cross-coupling reactions to introduce further diversity and facilitate ring closure. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in intramolecular condensation reactions to form lactams or other heterocyclic structures.

The interplay between these three functional groups allows for a modular approach to the synthesis of a wide array of heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Role in the Development of Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced organic materials. The electron-withdrawing nature of the sulfonyl fluoride and chloro groups can significantly influence the electronic properties of resulting molecules, making them suitable for applications in organic electronics.

The sulfonyl fluoride group is known for its ability to participate in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. This allows for the efficient and reliable formation of robust covalent linkages, which is a critical aspect in the synthesis of polymers and other macromolecular structures. By incorporating this compound into a polymer backbone, materials with tailored thermal stability, and specific electronic and optical properties can be designed. For instance, polymers containing the fluorosulfonyl group may exhibit enhanced solubility and processability, which are desirable characteristics for the fabrication of organic thin-film transistors or organic light-emitting diodes.

The presence of the chloro and methyl ester groups offers further opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties. The chloro group can be a site for cross-linking reactions, enhancing the mechanical and thermal stability of the material. The ester group can be modified to introduce other functional moieties, such as photo-responsive or liquid-crystalline units.

Precursor in the Synthesis of Agrochemicals and Biologically Active Compounds

Substituted benzoic acid derivatives are common structural motifs in a wide range of agrochemicals and pharmaceuticals. The specific substitution pattern of this compound suggests its potential as a precursor to novel biologically active compounds.

In the field of agrochemicals, the benzoyl moiety is a key component of many herbicides and insecticides. The chloro and sulfonyl groups are known to contribute to the biological activity of these compounds by influencing their binding to target enzymes or receptors. For example, the sulfonylurea class of herbicides often contains a substituted phenyl ring. The fluorosulfonyl group in this compound could be converted to a sulfonamide, a key functional group in this class of herbicides.

In medicinal chemistry, the sulfonyl fluoride group has gained attention as a "warhead" for covalent inhibitors, which can form a stable covalent bond with a target protein, leading to enhanced potency and duration of action. The reactivity of the sulfonyl fluoride can be tuned to target specific amino acid residues, such as serine, threonine, or lysine. Therefore, derivatives of this compound could be explored as potential inhibitors for a variety of enzymes implicated in diseases.

The following table provides examples of biologically active compound classes that could potentially be synthesized using this compound as a starting material.

| Compound Class | Potential Application | Key Synthetic Transformation |

| Sulfonylurea Herbicides | Agriculture | Conversion of sulfonyl fluoride to sulfonamide |

| Covalent Enzyme Inhibitors | Medicine | Reaction of sulfonyl fluoride with protein nucleophiles |

| Substituted Benzamides | Medicine/Agriculture | Amidation of the methyl ester |

Strategies for Advanced Chemical Diversification and Late-Stage Functionalization

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. The orthogonal reactivity of the functional groups in this compound makes it an excellent platform for such strategies.

The sulfonyl fluoride group is relatively stable under many reaction conditions, allowing for modifications at the chloro and ester positions first. For instance, the chloro group can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The methyl ester can be selectively hydrolyzed and then coupled with various amines or alcohols to generate a library of amides or esters.

Subsequently, the sulfonyl fluoride can be reacted with a diverse set of nucleophiles to introduce further complexity. This sequential functionalization strategy allows for the rapid generation of a large number of analogues from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies.

The following table summarizes the potential reaction types for each functional group in this compound, highlighting its utility in chemical diversification.

| Functional Group | Reaction Type | Potential Reagents |

| Sulfonyl Fluoride | Nucleophilic Substitution | Amines, Phenols, Thiols |

| Chloro Group | Cross-Coupling Reactions | Boronic acids, Alkynes, Amines |

| Methyl Ester | Hydrolysis/Amidation/Esterification | LiOH, Amines, Alcohols |

This strategic approach to chemical diversification, enabled by the unique combination of reactive sites in this compound, underscores its importance as a versatile building block in modern organic synthesis.

Theoretical Approaches for Characterizing Methyl 4 Chloro 2 Fluorosulfonyl Benzoate

Molecular Modeling and Electronic Structure Theory, including Density Functional Theory and Natural Bond Orbital Analysis

Molecular modeling and electronic structure theory are fundamental to understanding the intrinsic properties of Methyl 4-chloro-2-(fluorosulfonyl)benzoate. These computational approaches allow for the determination of the molecule's three-dimensional geometry, electronic distribution, and bonding characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. biointerfaceresearch.commdpi.com The optimized structure provides information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape.

Below is an illustrative data table showcasing the type of information that can be obtained from DFT and NBO analyses for a molecule like this compound.

| Parameter | Description | Illustrative Value |

| DFT Geometry | ||

| C-Cl bond length | The distance between the carbon and chlorine atoms on the benzene (B151609) ring. | 1.74 Å |

| S-F bond length | The distance between the sulfur and fluorine atoms in the fluorosulfonyl group. | 1.58 Å |

| C=O bond length | The distance between the carbon and oxygen atoms in the ester group. | 1.21 Å |

| Dihedral Angle (C-C-S-O) | The rotational orientation of the fluorosulfonyl group relative to the benzene ring. | 75° |

| NBO Analysis | ||

| Charge on Cl atom | The partial charge on the chlorine atom, indicating its electronegativity. | -0.05 e |

| Charge on F atom | The partial charge on the fluorine atom. | -0.35 e |

| E(2) Stabilization Energy | The energy of hyperconjugative interaction between a donor NBO and an acceptor NBO. For example, the interaction between a lone pair on an oxygen atom and an antibonding orbital of the C-C bond in the ring. | 2.5 kcal/mol |

Computational Predictions of Reactivity and Stability Profiles

Computational methods are invaluable for predicting the reactivity and stability of this compound. These predictions are derived from the electronic structure and can guide synthetic applications and stability assessments.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. biointerfaceresearch.comnih.gov For this compound, the electron-withdrawing nature of the chloro and fluorosulfonyl groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. biointerfaceresearch.com Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester and sulfonyl groups, and positive potential around the hydrogen atoms and the sulfur atom.

The following table illustrates the kind of data that can be generated to predict reactivity and stability:

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical stability. | 6.3 eV |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | 3.15 eV |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | 4.35 eV |

Conformational Analysis and Intermolecular Interaction Studies

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and its interactions with other molecules. Conformational analysis and the study of intermolecular interactions are therefore crucial.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, rotation around the single bonds connecting the ester and fluorosulfonyl groups to the benzene ring can lead to different conformers. mdpi.comuark.edu Computational methods can be used to perform a systematic scan of the potential energy surface to identify the lowest energy conformers and the transition states that separate them. This is particularly important for ortho-substituted benzoates, where steric hindrance can significantly influence the preferred conformation. researchgate.net

Intermolecular interaction studies explore how molecules of this compound interact with each other and with other molecules in its environment. These interactions can include hydrogen bonds, halogen bonds, and van der Waals forces. nih.govmdpi.com Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these weak interactions. nih.govmdpi.com Given the presence of chlorine and fluorine atoms, halogen bonding could play a significant role in the crystal packing and interactions with biological targets. acs.orgnih.gov

An illustrative data table for this section is provided below:

| Analysis Type | Parameter | Description | Illustrative Finding |

| Conformational Analysis | Relative Energy of Conformers | The energy difference between various rotational isomers. | A conformer with the ester group rotated 30° out of the plane of the benzene ring is 2 kcal/mol more stable than the planar conformer. |

| Rotational Energy Barrier | The energy required to rotate from one conformer to another. | The energy barrier for the rotation of the fluorosulfonyl group is calculated to be 5 kcal/mol. | |

| Intermolecular Interactions | Interaction Energy | The strength of the interaction between two molecules. | The calculated interaction energy for a halogen bond between the chlorine atom of one molecule and an oxygen atom of another is -3.5 kcal/mol. |

| QTAIM Bond Critical Point | Indicates the presence and nature of an intermolecular bond. | A bond critical point is found between the fluorine atom and a hydrogen atom of a neighboring molecule, characteristic of a weak hydrogen bond. |

Academic Scrutiny of Patent Landscape and Future Research Trajectories for Methyl 4 Chloro 2 Fluorosulfonyl Benzoate

Critical Analysis of Patented Synthetic Routes and Industrial Implications

A comprehensive search for patents specifically detailing the synthesis of Methyl 4-chloro-2-(fluorosulfonyl)benzoate did not yield explicit results. However, an analysis of patents for structurally similar compounds, such as fluorinated benzoic acids and aromatic sulfonyl chlorides, provides valuable insights into the likely synthetic strategies and their industrial relevance.

Patented methods for the synthesis of related compounds often involve multi-step processes starting from readily available precursors. For instance, the preparation of fluorinated benzoic acids frequently involves the halogenation and subsequent functional group manipulation of toluene or benzoic acid derivatives. A common strategy for introducing a sulfonyl fluoride (B91410) group is the halosulfonation of an aromatic ring followed by fluorination, or the diazotization of an amino group to introduce a sulfonyl chloride, which can then be converted to the sulfonyl fluoride.

To illustrate the typical synthetic approaches in this area, the following table summarizes patented methods for the synthesis of a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, which shares structural similarities with the target compound.

| Patent/Reference | Starting Material | Key Reagents and Conditions | Reported Yield | Industrial Implications |

| CN105017101A | 2-chloro-4-(methylsulfonyl)toluene | Nitric acid, oxygen, catalyst, 140-200°C, high pressure | Not explicitly stated for the final product, but describes an oxidation step. | Utilizes readily available oxidizing agents but requires high pressure and temperature, posing equipment and safety challenges. The generation of NOx gases is an environmental concern. |

| CN102627591B | 4-methylsulfonyltoluene | Chlorine, iron catalyst; then nitric acid | Molar yield of 2-chloro-4-methylsulfonyltoluene is 94.8%. The yield for the subsequent oxidation is not detailed. | A two-step process involving chlorination and oxidation. The use of chlorine gas requires stringent safety measures. |

These examples highlight a general theme in the industrial synthesis of functionalized aromatic acids: the balance between using inexpensive, powerful reagents and managing the associated safety and environmental challenges. The lack of specific patents for this compound might suggest that its synthesis is either covered under broader patents encompassing a class of compounds or that it is a relatively new compound with a patent landscape that is not yet well-established.

Identification of Untapped Research Avenues and Innovative Applications from Patent Literature

While the direct patent literature for this compound is sparse, an analysis of patents for analogous compounds allows for the identification of potential research gaps and innovative applications. The fluorosulfonyl group is a versatile functional group that can serve as a precursor to sulfonamides, sulfonic acids, and other sulfur-containing moieties. This versatility opens up avenues for the development of novel compounds with unique properties.

One untapped research avenue lies in the development of more efficient and sustainable synthetic methods. The reliance on harsh reagents and conditions in many patented syntheses of related compounds presents an opportunity for academic research to explore greener alternatives. This could include the use of novel catalysts, flow chemistry techniques to improve safety and efficiency, and the development of one-pot synthesis procedures to reduce waste and energy consumption.

Furthermore, the patent literature for fluorinated aromatic compounds often focuses on their use as intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a chloro, a fluorosulfonyl, and a methyl ester group on the same aromatic ring in this compound suggests potential applications in materials science. For instance, this compound could be explored as a monomer for the synthesis of novel polymers with enhanced thermal stability, chemical resistance, or specific electronic properties.

The following table outlines potential research avenues and innovative applications for this compound, extrapolated from the broader patent landscape of fluorinated aromatic compounds.

| Research Avenue | Potential Innovative Application | Rationale based on Patent Landscape of Related Compounds |

| Green Synthesis Methodologies | Development of catalytic, solvent-free, or flow-chemistry based synthetic routes. | Existing patents for similar compounds often rely on stoichiometric, hazardous reagents and harsh conditions, indicating a need for more sustainable alternatives. |

| Novel Polymer Synthesis | Use as a monomer for high-performance polymers. | Fluorinated aromatic compounds are known to impart desirable properties like thermal stability and chemical resistance to polymers. The multifunctional nature of the target compound could lead to polymers with unique architectures and functionalities. |

| Medicinal Chemistry Scaffolding | A building block for the synthesis of novel bioactive molecules. | The presence of the fluorosulfonyl group allows for the facile introduction of sulfonamide functionalities, a common feature in many pharmaceutical drugs. The chloro and ester groups provide additional handles for chemical modification. |

| Advanced Agrochemicals | Intermediate for the development of new pesticides and herbicides. | Many patented agrochemicals contain fluorinated and chlorinated aromatic rings. The specific substitution pattern of the target compound could lead to new active ingredients with improved efficacy or selectivity. |

Bridging Academic Research with Patent-Driven Development in Fluorinated Aromatic Chemistry

The field of fluorinated aromatic chemistry is a prime example of the symbiotic relationship between academic research and patent-driven industrial development. Academic laboratories often pioneer the discovery of new fluorination reagents and methodologies, providing the fundamental knowledge that industry can then leverage to develop new products and processes.

The development of novel fluorinating agents, for example, has been a major focus of academic research. These new reagents often offer advantages in terms of safety, selectivity, and substrate scope compared to traditional fluorinating agents. Once these methods are established and published in the academic literature, industrial chemists can adapt and optimize them for large-scale synthesis, often leading to patent applications for the improved processes or the novel compounds synthesized using these methods.

Conversely, the needs of industry, as reflected in the patent literature, can drive academic research. The demand for specific fluorinated building blocks for use in pharmaceuticals, agrochemicals, or materials can inspire academic groups to develop new synthetic routes to these target molecules. The challenges encountered in industrial-scale synthesis, such as the need for milder reaction conditions or the avoidance of toxic byproducts, can also present interesting research problems for academic investigation.

In the context of this compound, the lack of a clear patent trail for its synthesis could be an opportunity for academic research. A detailed investigation into efficient and scalable synthetic routes to this compound could not only be of academic interest but also pave the way for its industrial application. The publication of such research could stimulate interest from companies in various sectors, potentially leading to future patent applications for its use in novel products.

The journey of a chemical compound from academic discovery to industrial application is often a long and complex one, with patents playing a crucial role at every stage. For a compound like this compound, the initial academic exploration of its synthesis and properties could be the first step in a process that ultimately leads to its establishment as a valuable building block in the chemical industry.

Q & A

Q. How can batch-to-batch variability in synthesis be minimized for reproducible research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.